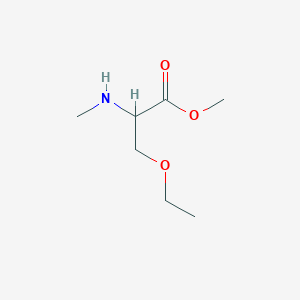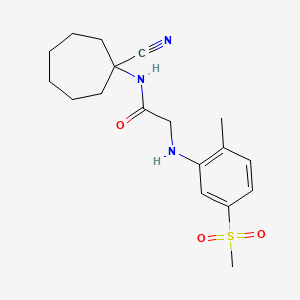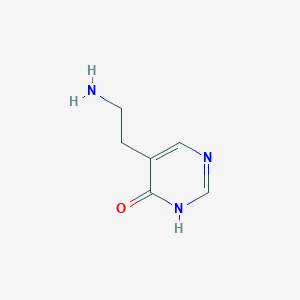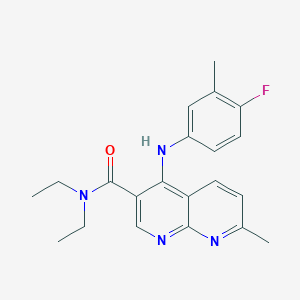
Methyl 3-ethoxy-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethoxy-2-(methylamino)propanoate is a chemical compound that belongs to the class of esters. This compound has gained significant attention in the scientific community due to its potential application in various fields. The purpose of
Aplicaciones Científicas De Investigación
Application in Anti-Gastric Cancer Research
Specific Scientific Field
This compound is used in the field of Oncology , specifically in Anti-Gastric Cancer Research .
Summary of the Application
“Methyl 3-ethoxy-2-(methylamino)propanoate” is used as a starting material to synthesize a new heterocyclic compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate . This compound is then tested for its in vitro anti-cancer activity against three human gastric cancer cell lines .
Methods of Application or Experimental Procedures
The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, reaction with ethyl 3-(pyridin-2-ylamino)propanoate, and reduction of the resulting compound .
Results or Outcomes
The synthesized compound showed in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 .
Application in the Synthesis of Duloxetine
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry , specifically in the synthesis of Duloxetine .
Summary of the Application
“Methyl 3-ethoxy-2-(methylamino)propanoate” is used in the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), which can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of Duloxetine .
Methods of Application or Experimental Procedures
The compound is used in a whole-cell catalyzed bioreduction process .
Results or Outcomes
The bioreduction process results in the production of the immediate precursor of Duloxetine .
Application in the Synthesis of Dabigatran Etexilate
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry , specifically in the synthesis of Dabigatran Etexilate .
Summary of the Application
“Methyl 3-ethoxy-2-(methylamino)propanoate” is one of the most important intermediates in the synthesis of Dabigatran Etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Methods of Application or Experimental Procedures
The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, reaction with ethyl 3-(pyridin-2-ylamino)propanoate, and reduction of the resulting compound .
Results or Outcomes
The synthesized compound is used as an intermediate in the production of Dabigatran Etexilate .
Application in Claisen Condensation
Specific Scientific Field
This compound is used in the field of Organic Chemistry , specifically in Claisen Condensation reactions.
Summary of the Application
“Methyl 3-ethoxy-2-(methylamino)propanoate” can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .
Methods of Application or Experimental Procedures
The Claisen condensation reactions of methyl acetate and methyl propanoate are shown as examples . The reaction involves the formation of an enolate, a nucleophilic reaction, and the removal of a leaving group .
Results or Outcomes
Propiedades
IUPAC Name |
methyl 3-ethoxy-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-11-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJGQKUZCEOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)OC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethoxy-2-(methylamino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)


![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
